molecular formula C8H10ClNO B15071778 1-(4-Methylpyridin-3-yl)ethanone hydrochloride CAS No. 24476-58-2

1-(4-Methylpyridin-3-yl)ethanone hydrochloride

Cat. No.: B15071778
CAS No.: 24476-58-2
M. Wt: 171.62 g/mol
InChI Key: KQDIFEFWYLAHNX-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride typically involves the reaction of 4-methylpyridine with acetyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopyridin-4-yl)ethanone hydrochloride
  • 1-(Pyridin-4-yl)-2-p-tolylethanone
  • 1-(5-Methylpyridin-3-yl)ethanone

Uniqueness

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

24476-58-2

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(4-methylpyridin-3-yl)ethanone;hydrochloride

InChI

InChI=1S/C8H9NO.ClH/c1-6-3-4-9-5-8(6)7(2)10;/h3-5H,1-2H3;1H

InChI Key

KQDIFEFWYLAHNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C.Cl

Origin of Product

United States

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